BenchChemオンラインストアへようこそ!

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

purity comparison procurement specification chiral building blocks

4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 1015939-27-1) is a heterocyclic, protected β-amino acid featuring a piperidine ring with a free amino group at the 4-position, a carboxylic acid at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This orthogonally protected scaffold is primarily utilized as a synthetic intermediate in medicinal chemistry and peptide science, where its defined stereochemistry and dual functional handles enable regioselective derivatization.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 1015939-27-1
Cat. No. B3432862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
CAS1015939-27-1
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)
InChIKeyGRWVAUGJTCEIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 1015939-27-1): A Protected β-Amino Acid Building Block for Peptide and Drug Discovery


4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 1015939-27-1) is a heterocyclic, protected β-amino acid featuring a piperidine ring with a free amino group at the 4-position, a carboxylic acid at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen [1]. This orthogonally protected scaffold is primarily utilized as a synthetic intermediate in medicinal chemistry and peptide science, where its defined stereochemistry and dual functional handles enable regioselective derivatization [2].

Why In-Class Compounds Like 4-Amino-1-Boc-piperidine Cannot Substitute for CAS 1015939-27-1 in Regioselective Syntheses


In-class analogs such as 4-Amino-1-Boc-piperidine (CAS 87120-72-7) or 1-Boc-4-aminopiperidine-4-carboxylic acid differ fundamentally in the presence or position of the carboxylic acid handle. The target compound uniquely places a free carboxylic acid at the 3-position and a primary amine at the 4-position on a Boc-protected piperidine ring, providing an orthogonal, regioselective scaffold for sequential amide bond formation or heterocycle construction [1]. Swapping to a regioisomer alters the spatial orientation of reactive groups, which can disrupt key interactions in target binding pockets or lead to different cyclization outcomes, making direct substitution unreliable without re-optimization of the entire synthetic sequence.

Quantitative Differentiation of CAS 1015939-27-1 Against Its Closest Analogs


Purity Benchmarking: Enamine-Supplied CAS 1015939-27-1 at 95% vs. Chiral (3S,4S) Isomer at 98%

Commercially, the target compound (racemic mixture, CAS 1015939-27-1) is offered by Enamine via ChemSpace at a standardized purity of 95% [1]. In contrast, the stereochemically defined (3S,4S)-4-amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 1932529-37-7) is listed by Moldb with a typical purity of 98% . This 3-percentage-point purity gap is relevant for applications requiring single-isomer precision, where the lower-purity racemate may necessitate additional purification, directly impacting procurement cost and timeline.

purity comparison procurement specification chiral building blocks

Synthetic Scalability: Crystallization-Based Purification Enables Large-Scale Production of Protected APiC

The 2003 synthesis of a protected trans-4-aminopiperidine-3-carboxylic acid (APiC) derivative—the core of the target compound—employs a route where all intermediates are purified by crystallization, explicitly enabling large-scale preparation [1]. This contrasts with many similar β-amino acid syntheses that rely on chromatographic purification, which is less economical at scale. While direct yield comparisons across different protecting groups are absent, the crystallization-based protocol provides a demonstrable advantage for industrial supply.

scalable synthesis crystallization purification β-amino acid

Orthogonal Protection Strategy: Boc Group Offers Acid-Labile Masking Complementary to Fmoc Chemistry

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is acid-labile, making it orthogonal to the base-labile Fmoc group commonly used in solid-phase peptide synthesis (SPPS). This allows sequential deprotection without affecting other protecting groups [1]. In contrast, analogs like N-Fmoc-4-aminopiperidine-3-carboxylic acid require entirely different deprotection conditions, which may be incompatible with acid-sensitive resins or side-chain protecting groups. The Boc strategy is thus preferred for SPPS protocols where final global deprotection is performed with trifluoroacetic acid.

orthogonal protecting groups Boc vs Fmoc solid-phase synthesis

Key Application Scenarios for 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (CAS 1015939-27-1)


Synthesis of Helix-Modulating β-Peptide Oligomers

When incorporated into β-peptide backbones, the trans-4-aminopiperidine-3-carboxylic acid scaffold (the deprotected form of the target compound) promotes the formation of a 14-helical conformation, as demonstrated in foundational work by Gellman and colleagues [1]. The Boc-protected building block enables straightforward Fmoc-SPPS assembly of these foldamers, allowing researchers to precisely tune helical stability for studying protein-protein interactions.

Construction of Regioselective Piperidine-Based Pharmacophores

The target compound's unique 3-carboxylic acid-4-amine arrangement on a Boc-protected piperidine ring allows for stepwise, regiocontrolled derivatization. This is critical for synthesizing piperidine-containing drug candidates where the orientation of the acid and amine dictates binding to targets such as proteases or kinases, as seen in recent antiviral development programs targeting SARS-CoV-2 Mpro and PLpro [2].

Scalable Intermediate for Chiral Drug Substance Synthesis

Thanks to a published synthesis that purifies all intermediates by crystallization, this compound is suited for pilot-scale campaigns [3]. Procurement of the pre-formed, protected β-amino acid bypasses the need for in-house development of a chromatographic purification process, accelerating early-phase medicinal chemistry and process R&D timelines.

Quote Request

Request a Quote for 4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.